[5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
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Overview
Description
[5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid: is a boronic acid derivative that features a pyridine ring substituted with an oxadiazole moiety and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the Pyridine Ring: The pyridine ring is then functionalized with the oxadiazole moiety through nucleophilic substitution reactions.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the oxadiazole ring or the pyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides, organometallics, and other nucleophiles or electrophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction could produce reduced oxadiazole or pyridine derivatives.
Scientific Research Applications
[5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its interactions with biological targets.
Mechanism of Action
The mechanism by which [5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which can be exploited in various biochemical applications.
Comparison with Similar Compounds
Similar Compounds
- [5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
- [5-(5-Ethyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
- [5-(5-Butyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid
Uniqueness
- The propyl group in [5-(5-Propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid provides distinct steric and electronic properties compared to its methyl, ethyl, and butyl analogs. This can influence its reactivity, binding affinity, and overall chemical behavior, making it unique for specific applications.
Properties
IUPAC Name |
[5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BN3O3/c1-2-3-9-13-14-10(17-9)7-4-8(11(15)16)6-12-5-7/h4-6,15-16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUVQDSWEVZXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C2=NN=C(O2)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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